molecular formula C17H22N2O3 B2765897 tert-butyl N-{1-[4-(5-isoxazolyl) phenyl]-1-methylethyl}carbamate CAS No. 314268-43-4

tert-butyl N-{1-[4-(5-isoxazolyl) phenyl]-1-methylethyl}carbamate

Cat. No. B2765897
M. Wt: 302.374
InChI Key: CTCSPPPTIGUELG-UHFFFAOYSA-N
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Description

“tert-butyl N-{1-[4-(5-isoxazolyl) phenyl]-1-methylethyl}carbamate” is a chemical compound that falls under the category of isoxazole derivatives . Isoxazole constitutes an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . It has a wide spectrum of biological activities and therapeutic potential .


Synthesis Analysis

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . Over-expression of FLT3 plays a critical role in the development and progress of acute myeloid leukemia. A series of novel N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives have been designed and synthesized as FLT 3 inhibitors .


Molecular Structure Analysis

The molecular structure of isoxazole derivatives, including “tert-butyl N-{1-[4-(5-isoxazolyl) phenyl]-1-methylethyl}carbamate”, is of immense importance due to its wide spectrum of biological activities and therapeutic potential .


Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The substitution of various groups on the isoxazole ring imparts different activity .

Scientific Research Applications

Interplay of Hydrogen Bonds in Carbamate Derivatives

Carbamate derivatives, including those related to tert-butyl N-{1-[4-(5-isoxazolyl) phenyl]-1-methylethyl}carbamate, have been synthesized and structurally characterized to understand their molecular interactions. The study by Das et al. (2016) on two carbamate derivatives emphasizes the role of hydrogen bonds in assembling molecules into three-dimensional architectures. The crystal packing shows an interplay of N-H⋯O, N-H⋯Se, C-H⋯O, C-H⋯Cl, and C-H⋯π hydrogen bonds, which are crucial for the formation of complex structures (Das et al., 2016).

Metabolism in Insects and Mice

The metabolism of carbamate compounds has been studied in mice and insects, revealing hydroxylation of the tert-butyl and N-methyl groups. This work by Douch and Smith (1971) identifies the major phenolic metabolite and highlights species variation in metabolic pathways, underscoring the complexity of carbamate metabolism (Douch & Smith, 1971).

α-Aminated Methyllithium by Catalyzed Lithiation

Ortiz et al. (1999) explored the catalyzed lithiation of a N-(chloromethyl) carbamate, leading to α-aminated methyllithium. This method demonstrates a synthetic pathway for functionalized carbamates, which can be deprotected to yield substituted 1,2-diols, highlighting a versatile approach to carbamate modification (Ortiz, Guijarro, & Yus, 1999).

Organolithium Stabilization Studies

Sieburth and Somers (1996) conducted a study on the stabilization of organolithium by silicon and phenyl, using tert-butylN-phenylmethyl-N-trimethylsilylmethyl carbamate as a model. Their findings on metalation and deuteration offer insights into the reactivity and stabilization mechanisms of carbamates in organic synthesis (Sieburth & Somers, 1996).

Synthetic Applications and Chemical Transformations

The research by Guinchard et al. (2005) introduces tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates as N-(Boc) nitrone equivalents, showcasing their preparation from aldehydes and tert-butyl N-hydroxycarbamate. These compounds serve as building blocks in organic synthesis, demonstrating the wide applicability of carbamate derivatives in the creation of N-(Boc)hydroxylamines and other functional molecules (Guinchard, Vallée, & Denis, 2005).

Future Directions

The future directions in the research of isoxazole derivatives, including “tert-butyl N-{1-[4-(5-isoxazolyl) phenyl]-1-methylethyl}carbamate”, involve the development of new synthetic strategies and the design of new isoxazole derivatives based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .

properties

IUPAC Name

tert-butyl N-[2-[4-(1,2-oxazol-5-yl)phenyl]propan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-16(2,3)21-15(20)19-17(4,5)13-8-6-12(7-9-13)14-10-11-18-22-14/h6-11H,1-5H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCSPPPTIGUELG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C1=CC=C(C=C1)C2=CC=NO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-{1-[4-(5-isoxazolyl) phenyl]-1-methylethyl}carbamate

CAS RN

314268-43-4
Record name tert-butyl N-{2-[4-(1,2-oxazol-5-yl)phenyl]propan-2-yl}carbamate
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